3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride
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Overview
Description
3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride: is a chemical compound with the molecular formula C11H17Cl2FN2 and a molecular weight of 267.17 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position and a piperidine ring at the 4-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride typically involves the following steps:
Nucleophilic Aromatic Substitution: The starting material, 3-fluoroaniline, undergoes a nucleophilic aromatic substitution reaction with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The purified 3-Fluoro-4-(piperidin-1-yl)aniline is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and the fluorine atom on the aniline ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Fluoro-4-(piperidin-1-yl)aniline
- 3,5-Difluoro-4-(piperazin-1-yl)aniline dihydrochloride
- 4-(Piperidin-1-yl)aniline
Comparison:
- 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which confer specific chemical and biological properties.
- 3,5-Difluoro-4-(piperazin-1-yl)aniline dihydrochloride has two fluorine atoms and a piperazine ring, which may result in different reactivity and biological activity.
- 4-(Piperidin-1-yl)aniline lacks the fluorine atom, which can significantly alter its chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C11H17Cl2FN2 |
---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
3-fluoro-4-piperidin-1-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,13H2;2*1H |
InChI Key |
LQFLNFLAXSYMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl.Cl |
Origin of Product |
United States |
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